unc569

Content Navigation

Researchers requiring stable MerTK co-crystal structures and precise TAM-family polypharmacology baseline face critical workflow gaps with next-gen inhibitors. UNC569 (CAS 1350547-65-7) is the validated solution:

- Pyrazolopyrimidine core enables robust co-crystallization (2.69 Å) with MerTK kinase domain for X-ray studies, where newer analogs fail.

- Provides defined Mer inhibition (IC50 141 nM) in 697 B-ALL and Jurkat T-ALL cells for assay calibration.

- Essential baseline for SAR in ALL and AT/RT models.

In stock, global shipping.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Purity

Package Size

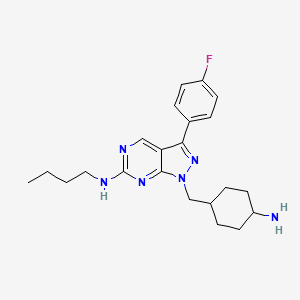

UNC569 (CAS 1350547-65-7) is a potent, reversible, and ATP-competitive inhibitor of the TAM family receptor tyrosine kinases, primarily targeting MerTK (IC50 = 2.9 nM) with approximately 10-fold selectivity over Axl and Tyro3 [1]. As the first-in-class small-molecule MerTK inhibitor, it features a pyrazolopyrimidine scaffold that has served as the foundational template for subsequent TAM inhibitor development [2]. While newer analogs offer enhanced oral bioavailability or altered selectivity profiles, UNC569 remains the definitive procurement choice for structural biology workflows, baseline in vitro assay calibration, and comparative structure-activity relationship (SAR) studies in acute lymphoblastic leukemia (ALL) and atypical teratoid/rhabdoid tumor (AT/RT) models [1].

Research Fit

References

- [1] Christoph, S. et al. 'UNC569, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo.' Molecular Cancer Therapeutics 12.11 (2013): 2367-2377.

- [2] Zhang, W. et al. 'UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor.' Journal of Medicinal Chemistry 57.16 (2014): 7031-7041.

Procuring a generic pan-TAM inhibitor or a next-generation analog (e.g., UNC2025) as a direct substitute for UNC569 introduces critical workflow failures in structural and comparative studies. Unlike pyrrolopyrimidine derivatives such as UNC2025, which have failed to yield stable co-crystal structures with MerTK, the pyrazolopyrimidine core of UNC569 successfully co-crystallizes with the MerTK kinase domain, making it an indispensable tool for X-ray crystallography and computational docking[1]. Furthermore, substituting UNC569 with highly selective analogs eliminates the specific baseline TAM-family polypharmacology required to calibrate cellular assays and evaluate the incremental target engagement of novel compounds [2].

Substitution Risk

References

- [1] Zhang, W. et al. 'Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors.' ACS Medicinal Chemistry Letters 7.10 (2016): 902-907.

- [2] Christoph, S. et al. 'UNC569, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo.' Molecular Cancer Therapeutics 12.11 (2013): 2367-2377.

MerTK Co-Crystallization

UNC569 is uniquely suited for structural biology applications involving the MerTK kinase domain. While attempts to obtain an X-ray co-crystal structure using the advanced pyrrolopyrimidine analog UNC2025 have failed, UNC569 successfully forms a stable complex with the MerTK protein kinase domain, resolved at 2.69 Å [1]. This makes UNC569 the mandatory physical probe for validating molecular docking models and guiding the rational design of macrocyclic or next-generation inhibitors.

| Evidence Dimension | X-ray co-crystal structure resolution with MerTK |

| Target Compound Data | Successfully resolved at 2.69 Å |

| Comparator Or Baseline | UNC2025 (Crystallization failed) |

| Quantified Difference | UNC569 yields a stable, high-resolution crystal structure, whereas the comparator fails to crystallize. |

| Conditions | MerTK protein kinase domain co-crystallization |

Buyers conducting X-ray crystallography or computational docking must procure UNC569 as the proven co-crystallization ligand to ensure structural resolution.

Cellular Mer Inhibition in ALL

In cellular assays evaluating Mer autophosphorylation, UNC569 provides a well-characterized, moderate-potency baseline that is essential for benchmarking newer inhibitors. In 697 B-cell ALL lines, UNC569 inhibits Mer phosphorylation with an IC50 of 141 nM [1], compared to the highly optimized UNC1062 which achieves an IC50 of 6.4 nM [2]. This established 141 nM baseline allows researchers to accurately quantify improvements in cell permeability and intracellular target binding when screening novel pyrazolopyrimidine or pyrrolopyrimidine derivatives.

| Evidence Dimension | Inhibition of Mer autophosphorylation (IC50) |

| Target Compound Data | 141 nM |

| Comparator Or Baseline | UNC1062 (6.4 nM) |

| Quantified Difference | UNC569 provides a ~22-fold higher IC50 baseline, representing the unoptimized first-in-class standard. |

| Conditions | Intact 697 B-cell acute lymphoblastic leukemia (ALL) cells, 1 hour treatment |

Procuring UNC569 provides the necessary moderate-potency control required to validate the enhanced cellular efficacy of next-generation pipeline compounds.

Scaffold Physicochemical Profile

The pyrazolopyrimidine scaffold of UNC569 exhibits distinct physicochemical properties compared to its pyrrolopyrimidine successors, which is critical for comparative formulation and SAR studies. UNC569 possesses a higher melting point (234.2–234.6 °C) compared to the pyrrolopyrimidine core of the UNC2025 precursor (215.4–216.2 °C), which correlates with its lower aqueous solubility during DMPK formulation [1]. Procuring UNC569 is therefore necessary for medicinal chemists who need the original high-melting-point pyrazolopyrimidine reference to benchmark solubility-enhancing structural modifications.

| Evidence Dimension | Melting Point (Physicochemical stability/solubility indicator) |

| Target Compound Data | 234.2–234.6 °C |

| Comparator Or Baseline | Pyrrolopyrimidine analog (UNC2025 precursor) (215.4–216.2 °C) |

| Quantified Difference | ~18 °C higher melting point for UNC569 |

| Conditions | Solid-state characterization of the free base |

This physical property differential makes UNC569 the required baseline material for evaluating the success of scaffold-hopping strategies aimed at improving drug solubility.

MerTK X-ray Crystallography

As the proven ligand for MerTK co-crystallization (yielding 2.69 Å resolution where newer analogs fail), UNC569 is the required compound for structural validation and computational docking workflows [1].

ALL Cellular Assay Calibration

UNC569 is the optimal reference standard for measuring Mer autophosphorylation inhibition (IC50 = 141 nM) in 697 B-cell and Jurkat T-cell lines, allowing quantification of incremental improvements in novel compounds [2].

Scaffold-Hopping SAR Benchmarking

Due to its distinct pyrazolopyrimidine core and specific physicochemical profile (melting point ~234 °C), UNC569 serves as the essential baseline for medicinal chemistry programs aiming to improve the solubility and PK properties of TAM kinase inhibitors[3].

Application Fit Matrix

References

- [1] Zhang, W. et al. 'Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors.' ACS Medicinal Chemistry Letters 7.10 (2016): 902-907.

- [2] Christoph, S. et al. 'UNC569, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo.' Molecular Cancer Therapeutics 12.11 (2013): 2367-2377.

- [3] Zhang, W. et al. 'UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor.' Journal of Medicinal Chemistry 57.16 (2014): 7031-7041.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Explore Compound Types